4-(5-Ethylfuran-2-carboxamido)pentanoic acid
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Overview
Description
4-(5-Ethylfuran-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of pentanoic acid, featuring a furan ring substituted with an ethyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylfuran-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The ethyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
4-(5-Ethylfuran-2-carboxamido)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(5-Ethylfuran-2-carboxamido)pentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage are key structural features that influence its binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylfuran-3-carboxamido)pentanoic acid: Similar structure but with different substitution on the furan ring.
4-(5-Cyano-4-(fur-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid: Contains a furan ring and amide linkage but with additional functional groups and a different core structure.
Uniqueness
4-(5-Ethylfuran-2-carboxamido)pentanoic acid is unique due to its specific substitution pattern on the furan ring and the presence of a pentanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[(5-ethylfuran-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-3-9-5-6-10(17-9)12(16)13-8(2)4-7-11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
FADWAHSKXHZKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC(C)CCC(=O)O |
Origin of Product |
United States |
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